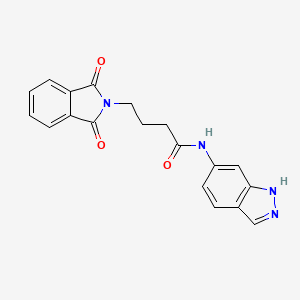![molecular formula C23H17BrCl2N2OS B2378231 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one CAS No. 338957-49-6](/img/structure/B2378231.png)
2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one” is a versatile material used in scientific research. It is a part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry. These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives of quinazolin-4(3H)-one, which include 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one, possess significant antibacterial and antifungal properties. For instance, Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their antimicrobial activities, finding remarkable antibacterial and antifungal activities against a variety of pathogens including S. aureus, P. aeruginosa, E. coli, and C. albicans (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similar studies by the same authors have corroborated these findings (Patel, Patel, & Patel, 2010).
Antiviral Properties
The antiviral potential of quinazolin-4(3H)-one derivatives has also been explored. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, testing their antiviral activity against a range of viruses including influenza A and dengue. They found that some compounds exhibited significant antiviral properties (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anti-Inflammatory Activity
The anti-inflammatory properties of quinazolin-4(3H)-one derivatives have also been investigated. Kumar and Rajput (2009) synthesized functionalized quinazolin-4(3H)-one derivatives and found that they exhibited significant anti-inflammatory activity (Kumar & Rajput, 2009).
Potential for H1-Antihistaminic Agents
Alagarsamy et al. (2012) synthesized a series of quinazolin-4(3H)-one derivatives for evaluation as H1-antihistaminic agents. Their findings indicated that these compounds could effectively protect against histamine-induced bronchospasm, suggesting their potential use in treating allergic reactions (Alagarsamy, Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Solomon, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrCl2N2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-15(24)7-9-17)27-21-18(23(28)29)10-16(25)11-19(21)26/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZGLXUAADBIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrCl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)

![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)

![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2378157.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2378160.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2378162.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2378163.png)
![6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378164.png)
![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)

![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)